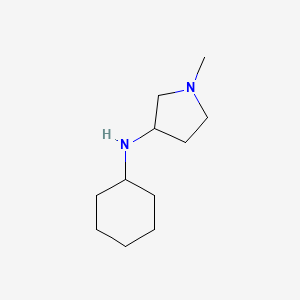

N-cyclohexyl-1-methylpyrrolidin-3-amine

Description

N-cyclohexyl-1-methylpyrrolidin-3-amine is a pyrrolidine derivative featuring a cyclohexyl group attached to the nitrogen at the 3-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility, which enhances binding to biological targets . This compound is commercially available (e.g., from AK Scientific) but lacks detailed public data on synthesis routes or biological activity .

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N-cyclohexyl-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C11H22N2/c1-13-8-7-11(9-13)12-10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |

InChI Key |

MVHVOOFLXVEXDH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-methylpyrrolidin-3-amine typically involves the reaction of cyclohexylamine with 1-methylpyrrolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are closely monitored to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-1-methylpyrrolidin-3-one, while reduction may produce this compound derivatives.

Scientific Research Applications

N-cyclohexyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is also known by other names, such as 1247648-08-3, SCHEMBL9699116, AKOS010722917, and EN300-167911 .

Properties

- IUPAC Name: N-cyclohexyl-1-methylpyrrolidin-3-amine

- InChI: InChI=1S/C11H22N2/c1-13-8-7-11(9-13)12-10-5-3-2-4-6-10/h10-12H,2-9H2,1H3

- InChIKey: MVHVOOFLXVEXDH-UHFFFAOYSA-N

- SMILES: CN1CCC(C1)NC2CCCCC2

- XLogP3-AA: 1.8

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 2

- Exact Mass: 182.178298710 Da

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for its potential use in scientific research:

- Ligand discrimination: N-methylpyrrolidin-3-amine derivatives have been explored as ligands that can discriminate between different receptor types, such as 5-HT3A receptors . For example, when an N-methylpiperazine group is replaced with an N-methylpyrrolidin-3-amine, a decrease in affinity is observed .

- GSK-3 Inhibitor: The compound may be useful for inhibiting glycogen synthase kinase-3 (GSK3) . GSK3 is highly expressed in the central and peripheral nervous system and has been implicated in conditions such as dementia, Alzheimer's Disease, Parkinson's Disease, and bipolar disorders .

- Pharmaceutical compositions: It can be used as a component in pharmaceutical compositions, such as an injectable solution .

- Reagent in synthesis: Pyrrolidine derivatives, such as this compound, can be used as reagents in reductive amination reactions .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Bulkier substituents (e.g., cyclohexylmethyl in ) increase molecular weight and may enhance binding affinity but reduce solubility. Unsaturated groups (e.g., cyclohexenylmethyl in ) introduce reactivity but could destabilize the compound.

- Lipophilicity : Cyclohexyl groups enhance lipophilicity, which is critical for CNS-targeting drugs . Pyridine-containing analogs (e.g., ) may exhibit lower lipophilicity due to aromatic polarity.

- Synthetic Accessibility : The pyrazole derivative showed a low yield (17.9%), suggesting challenging synthesis compared to pyrrolidine-based compounds.

Challenges and Limitations

- Data Gaps: Limited biological data exist for most compounds, restricting direct efficacy comparisons.

- Synthetic Yields : Low yields in heterocyclic systems (e.g., 17.9% for pyrazole ) underscore the need for optimized protocols.

- Solubility vs. Lipophilicity : Balancing lipophilicity (for membrane penetration) and solubility (for formulation) remains a challenge, particularly for cyclohexyl-rich analogs.

Biological Activity

N-Cyclohexyl-1-methylpyrrolidin-3-amine, also known as 1-cyclohexyl-N-methylpyrrolidin-3-amine, is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and protein interactions. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound has a molecular formula of C_{12}H_{19}N and a molecular weight of approximately 182.306 g/mol. The compound features a cyclohexyl group, a methyl group, and a pyrrolidinamine moiety, which contribute to its unique chemical properties. The synthesis typically involves several steps, including the formation of N-oxides and substituted pyrrolidinamine derivatives through organic reactions .

Research indicates that this compound exhibits significant biological activity primarily through its ability to modulate enzyme activity and influence protein-protein interactions. The compound binds to specific molecular targets, altering their function. This mechanism is crucial in various biological pathways, particularly in therapeutic contexts where enzyme inhibition is beneficial .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in critical biological processes. For instance, it has been shown to affect the activity of kinases and other proteins that play roles in cellular signaling pathways. The following table summarizes some key findings from enzyme inhibition studies:

| Enzyme/Target | IC50 Value (nM) | Biological Pathway |

|---|---|---|

| Kinase A | <50 | Cell proliferation |

| Protein X | 75 | Apoptosis regulation |

| Enzyme Y | 30 | Metabolic pathway modulation |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in vitro and in vivo:

- Antiparasitic Activity : In a study focused on Plasmodium falciparum, the compound was evaluated for its potential as an antimalarial agent. It showed promising results with IC50 values indicating strong inhibitory effects on specific kinases essential for the parasite's lifecycle .

- Cancer Research : Another study investigated the compound's role as an inhibitor of protein lysine methyltransferase G9a, which is implicated in various cancers. Results indicated that modifications to the compound enhanced its potency against G9a, suggesting potential applications in cancer therapy .

- Neuroprotection : Research has also highlighted the neuroprotective properties of this compound. It was found to reduce oxidative stress markers in neuronal cell lines, indicating its potential use in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.